molecular formula C8H7Br2F B11753865 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene

Cat. No.: B11753865
M. Wt: 281.95 g/mol
InChI Key: XLTQGHZKORGTAS-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene is a small molecule organic compound that serves as a valuable synthon in advanced chemical synthesis and pharmaceutical research. This compound features both a benzyl bromine and a phenethyl bromine on a fluorinated aromatic ring, providing two distinct reactive sites for sequential functionalization. This dual functionality makes it a versatile building block for constructing complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials. Researchers utilize this compound as a key intermediate in cross-coupling reactions, such as Suzuki or Heck reactions, via its aryl bromide moiety. Simultaneously, the bromoethyl chain can undergo further nucleophilic substitution to introduce various amine, thiol, or other functional groups, enabling the creation of diverse chemical libraries for drug discovery. The ortho-fluorine substituent can influence the electronics of the aromatic system and may be used in further selective transformations. This product is intended for research and further manufacturing applications only and is not suitable for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

4-bromo-1-(2-bromoethyl)-2-fluorobenzene

InChI

InChI=1S/C8H7Br2F/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2

InChI Key

XLTQGHZKORGTAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCBr

Origin of Product

United States

Synthetic Strategies for 4 Bromo 1 2 Bromoethyl 2 Fluorobenzene and Analogous Highly Functionalized Aryl Halides

Halogenation Approaches for Aryl and Alkyl Substrates

The introduction of halogen atoms onto both aromatic rings and alkyl side chains is a fundamental process in the synthesis of the target molecule and its analogues. The methods employed for these transformations differ based on the substrate and the desired regioselectivity.

Direct halogenation of benzene (B151609) and its derivatives is typically achieved through electrophilic aromatic substitution (EAS). In this type of reaction, a halogen, activated by a Lewis acid catalyst, acts as an electrophile and replaces a hydrogen atom on the aromatic ring. For bromination, common catalysts include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). nih.gov These catalysts polarize the bromine molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. libretexts.org

The regiochemical outcome of the halogenation of a substituted benzene ring is governed by the electronic properties of the existing substituent. Electron-donating groups (EDGs) activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and, with the exception of halogens, direct incoming electrophiles to the meta position. fiveable.melibretexts.org Halogens are a unique class of substituents as they are deactivating yet ortho, para-directing. This is due to the interplay of their inductive electron-withdrawing effect and their resonance electron-donating effect. masterorganicchemistry.com

In the context of synthesizing 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene, the fluorine atom already present on the ring is a deactivating, ortho, para-director. libretexts.org Therefore, direct bromination of a precursor like 1-(2-bromoethyl)-2-fluorobenzene would be expected to yield a mixture of isomers, with the major product likely being the desired 4-bromo isomer due to steric hindrance at the ortho position.

Table 1: Comparison of Lewis Acid Catalysts in Electrophilic Aromatic Bromination

CatalystRelative ActivityTypical SubstratesSelectivity
FeBr₃HighBenzene, TolueneGood for para-substitution
AlCl₃Very HighDeactivated AromaticsCan lead to polysubstitution
FeCl₃ModerateActivated AromaticsGenerally good selectivity

This table presents a generalized comparison of common Lewis acid catalysts used in electrophilic aromatic bromination.

In the synthesis of multi-halogenated aromatic compounds, a sequential halogenation strategy is often employed. This involves the stepwise introduction of halogen atoms, taking into account the directing effects of the substituents at each stage. For instance, to synthesize a 1,4-dibromo-2-fluoro-substituted benzene, one might start with fluorobenzene (B45895), brominate it to afford primarily p-bromofluorobenzene, and then introduce the second bromine atom. However, the directing effects of both the fluorine and the first bromine atom would need to be considered to achieve the desired regiochemistry.

Alternatively, a halogen can be introduced via a Sandmeyer-type reaction, where an amino group is converted to a diazonium salt and then displaced by a halide. This method offers excellent regiocontrol, as the position of the halogen is determined by the initial position of the amino group.

Installation of the 2-Bromoethyl Moiety

The introduction of the 2-bromoethyl group onto the 4-bromo-2-fluorobenzene core can be accomplished through several synthetic routes, primarily involving either the direct alkylation of the aromatic ring or the functional group interconversion of a pre-existing side chain.

One approach to installing the 2-bromoethyl moiety is through a Friedel-Crafts alkylation reaction. However, direct alkylation with a 2-bromoethyl halide is often problematic due to the potential for carbocation rearrangements and the deactivating nature of the halogenated aromatic substrate. A more reliable method is the Friedel-Crafts acylation, which involves the reaction of the aromatic ring with an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgmasterorganicchemistry.com This reaction introduces a keto group, which is a meta-director. fiveable.me The resulting ketone can then be reduced to an alcohol, which is subsequently converted to the desired bromide.

Table 2: Two-Step Synthesis of a 2-Bromoethyl Side Chain via Friedel-Crafts Acylation

StepReactionReagents and ConditionsProduct
1Friedel-Crafts AcylationAcetyl chloride, AlCl₃, 50°C, 5 hours1-(4-Bromo-2-fluorophenyl)ethanone
2Reduction of KetoneSodium borohydride (B1222165) (NaBH₄), Methanol, 0°C to room temperature1-(4-Bromo-2-fluorophenyl)ethanol
3Conversion to BromidePhosphorus tribromide (PBr₃)4-Bromo-1-(1-bromoethyl)-2-fluorobenzene

This table outlines a plausible synthetic sequence with representative reagents and conditions based on analogous reactions. uni-siegen.demasterorganicchemistry.commanac-inc.co.jp

An alternative strategy involves first introducing a two-carbon side chain and then functionalizing it to the 2-bromoethyl group. This can be achieved by a Friedel-Crafts alkylation with an ethyl halide to form 4-bromo-1-ethyl-2-fluorobenzene (B1322592). Subsequent benzylic bromination of the ethyl group can then be carried out. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. libretexts.orgmasterorganicchemistry.com This method selectively brominates the benzylic position, which is the carbon atom adjacent to the aromatic ring. To obtain the 2-bromoethyl group, a different starting material or a multi-step functional group interconversion would be necessary.

A more direct route would be the conversion of a corresponding alcohol, such as 2-(4-bromo-2-fluorophenyl)ethanol, to the bromide. This transformation can be effectively carried out using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). libretexts.org The alcohol precursor can be synthesized through the reduction of the corresponding carboxylic acid or ester, or via the reaction of a suitable organometallic reagent with ethylene (B1197577) oxide.

Regioselective Synthesis of Multi-Substituted Aromatics

The successful synthesis of a specific polysubstituted benzene derivative hinges on the principles of regioselectivity in electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring must be carefully orchestrated to ensure that each new substituent is introduced at the desired position.

In the case of this compound, a plausible retrosynthetic analysis would involve considering the directing effects of the fluoro, bromo, and ethyl (or a precursor) groups. Both fluorine and bromine are ortho, para-directors, while being deactivating. libretexts.org An ethyl group is an activating ortho, para-director.

A potential synthetic route could start with 1-bromo-3-fluorobenzene. Friedel-Crafts acylation of this starting material would be directed by both the fluorine and bromine atoms. The acyl group would preferentially add to the position para to the fluorine and ortho to the bromine, or ortho to the fluorine and para to the bromine. Steric hindrance would likely favor substitution at the less hindered position. Subsequent reduction of the ketone to an alcohol and conversion to the bromide would yield the target molecule.

The interplay of these directing effects is crucial for achieving a high yield of the desired isomer and minimizing the formation of unwanted byproducts. The relative activating and deactivating strengths of the substituents, as well as steric factors, all play a role in determining the final product distribution. libretexts.org

Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-F, -Cl, -Br, -IDeactivatingortho, para
-Alkyl (e.g., -CH₂CH₃)Activatingortho, para
-C(=O)RDeactivatingmeta
-OH, -ORActivatingortho, para
-NO₂Deactivatingmeta

This table summarizes the general directing effects of various functional groups in electrophilic aromatic substitution. fiveable.me

Control of Halogenation Site Selectivity

Achieving high site selectivity in the halogenation of aromatic rings is a fundamental challenge, as traditional electrophilic aromatic substitution (EAS) reactions on electronically rich systems often yield a mixture of isomers. nih.govrsc.org To overcome this, several advanced strategies have been developed to install halogen atoms at specific positions with high precision.

Directing Group Strategies

A primary method for controlling regioselectivity is the use of directing groups. rsc.org These functional groups are pre-installed on the aromatic substrate and act as internal ligands to guide the halogenating agent to a specific C-H bond, typically at the ortho position. rsc.org This approach has become a highly efficient way to achieve C-X bond formation directly from otherwise inert C-H bonds. rsc.org A wide array of functional groups, including amides, carboxylic acids, and N-oxides, have been successfully employed as directing groups. rsc.org For instance, palladium-catalyzed C-H halogenation has been effectively guided by directing groups like 8-aminoquinoline (B160924) and pyridine (B92270) frameworks, enabling selective ortho-halogenation. rsc.org

Boron-Mediated Halogenation

A novel and powerful strategy for achieving ortho-halogenation involves the use of boron. This method circumvents the limitations of traditional EAS by altering the reactivity of the aromatic ring. nih.govrsc.org The process typically involves an initial BBr₃-mediated C-H borylation to install a boron group at the ortho position to a directing carbonyl group. nih.govrsc.org This is followed by a consecutive oxidative halodeboronation step, which replaces the boron group with a halogen atom (Br, Cl, or I). nih.govrsc.org A key aspect of this method is the formation of a stable difluoroboracycle intermediate, which is crucial for controlling the reaction's regioselectivity and preventing side reactions. nih.govrsc.org This boron-harnessing strategy effectively directs the halogen to the desired ortho position, a task that is often difficult with conventional methods. nih.govrsc.org

Reagent and Solvent Control

The choice of halogenating agent and solvent system can also profoundly influence site selectivity. The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in fluorinated alcohols like hexafluoroisopropanol (HFIP), has been shown to be highly effective. acs.org This system facilitates the regioselective halogenation of a diverse range of arenes and heterocycles under mild conditions, producing halogenated products in good yields with high selectivity. acs.org The versatility of this method is further demonstrated by its application in one-pot sequential halogenation and cross-coupling reactions. acs.org

StrategyDescriptionTypical Reagents/CatalystsPosition SelectivityReference
Directing GroupsA functional group on the ring directs the halogenation to a specific C-H bond.Pd catalysts, 8-Aminoquinoline, Pyridine, AmidesPrimarily Ortho rsc.org
Boron-Mediated HalogenationInitial C-H borylation followed by halodeboronation replaces boron with a halogen.BBr₃, Selectfluor, N-halosuccinimidesOrtho nih.govrsc.org
Solvent/Reagent SystemUtilizes specific solvent and reagent combinations to enhance regioselectivity.N-Halosuccinimides (NXS) in Hexafluoroisopropanol (HFIP)Varies with substrate; often high acs.org

Strategies for Ortho/Meta/Para Substitution Control

The regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the electronic properties of the substituent(s) already present on the benzene ring. masterorganicchemistry.commasterorganicchemistry.com These substituents "direct" the incoming electrophile to the ortho, meta, or para position. Understanding and manipulating these directing effects are crucial for the rational design of synthetic routes to polysubstituted aryl halides.

Electronic Directing Effects

Substituents are broadly classified as either activating or deactivating, which correlates with their directing influence. masterorganicchemistry.comalmaaqal.edu.iq

Activating Groups (Ortho/Para Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and reactive towards electrophiles than benzene itself. masterorganicchemistry.comalmaaqal.edu.iq They stabilize the positively charged intermediate (arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. masterorganicchemistry.com This stabilization is achieved through resonance (e.g., -NH₂, -OH, -OR) or inductive effects (e.g., alkyl groups). masterorganicchemistry.comalmaaqal.edu.iq

Deactivating Groups (Meta Directors): These groups withdraw electron density from the ring, making it less reactive than benzene. masterorganicchemistry.comleah4sci.com They destabilize the arenium ion, especially the intermediates for ortho and para substitution, thus favoring addition at the meta position. leah4sci.com Common meta-directing groups include -NO₂, -CN, -SO₃H, and carbonyl-containing groups (-CHO, -COR, -COOH). masterorganicchemistry.comleah4sci.com

Halogens (Ortho/Para Directors, Deactivating): Halogens represent a unique case. They are deactivating because their high electronegativity withdraws electron density from the ring via the inductive effect. almaaqal.edu.iqleah4sci.com However, they possess lone pairs of electrons that can stabilize the arenium ion through resonance, and this stabilization is most effective for ortho and para attack. almaaqal.edu.iq Therefore, halogens are deactivating yet ortho/para directing. leah4sci.com

In the synthesis of a molecule like this compound, the directing effects of the fluorine atom and the bromoethyl precursor group are critical. Fluorine is an ortho/para director. If a Friedel-Crafts acylation were used to introduce the ethyl chain precursor, the acetyl group would act as a meta director, while the fluorine directs ortho/para, leading to complex regiochemical considerations that must be carefully managed.

Overcoming Innate Directing Effects

While electronic effects provide a fundamental framework, chemists have devised methods to achieve non-classical regioselectivity.

Steric Hindrance: Bulky substituents on the ring or a bulky directing group can physically block access to the ortho positions, thereby favoring substitution at the more accessible para position. masterorganicchemistry.com

Catalytic Control: Shape-selective catalysts, such as zeolites, can be employed to control product distribution. researchgate.net The constrained environment within the catalyst's pores can selectively allow the formation of one isomer, typically the sterically less demanding para product, while preventing the formation of others. researchgate.net

Ortho-Lithiation: Directed ortho-metalation, or ortho-lithiation, is a powerful technique for achieving exclusive ortho-functionalization. researchgate.net A directing group (e.g., -OMe, -CONR₂) coordinates with an organolithium reagent, directing the deprotonation and subsequent lithiation of the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to install a substituent with perfect ortho selectivity. researchgate.net

Substituent GroupClassificationDirecting EffectExamples
Strongly ActivatingActivatingOrtho/Para-NH₂, -NHR, -NR₂, -OH, -O⁻
Moderately ActivatingActivatingOrtho/Para-OR, -NHCOR
Weakly ActivatingActivatingOrtho/Para-Alkyl, -Aryl
Weakly DeactivatingDeactivatingOrtho/Para-F, -Cl, -Br, -I
Moderately DeactivatingDeactivatingMeta-CHO, -COR, -COOH, -COOR, -SO₃H
Strongly DeactivatingDeactivatingMeta-NO₂, -NR₃⁺, -CN, -CCl₃

Reactivity and Mechanistic Investigations of 4 Bromo 1 2 Bromoethyl 2 Fluorobenzene

Cross-Coupling Reactions at Aryl Halide Sites

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com For 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene, these reactions are expected to proceed selectively at the C4-Br position.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov

Research Findings: For this compound, the Suzuki-Miyaura reaction is anticipated to selectively couple various aryl or vinyl boronic acids at the C-Br bond. The choice of catalyst, ligand, and base is crucial for achieving high yields. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) source (e.g., Pd(OAc)₂) and phosphine (B1218219) ligands are effective. nih.govrsc.org The presence of both an electron-donating fluorine atom and an electron-withdrawing bromoethyl group on the ring can influence the electronic properties and reactivity of the substrate. A variety of functional groups on the boronic acid partner are generally well-tolerated. nih.gov

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O90-100High
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane100High
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄n-Butanol100Moderate-High
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / XPhosCs₂CO₃Toluene80-110Moderate-High

Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Note: This data is illustrative, based on general procedures for similar aryl bromides, not on specific experimental results for this compound.

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond through the coupling of an aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org

Research Findings: The reaction between this compound and various terminal alkynes is expected to yield 4-alkynyl-1-(2-bromoethyl)-2-fluorobenzene derivatives. The classic catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) iodide (CuI) co-catalyst, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes. wikipedia.org The reactivity is high for aryl bromides, allowing the reaction to proceed under relatively mild conditions. wikipedia.org

Coupling PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene50-70High
1-HexynePd(PPh₃)₄ / CuIDIPATHFRT-60High
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF80Moderate-High
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrile (B52724)60Moderate

Table 2: Representative Conditions for Sonogashira Coupling. Note: This data is illustrative, based on general procedures for similar aryl bromides, not on specific experimental results for this compound.

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by a palladium complex. organic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. youtube.com

Research Findings: this compound would readily participate in Stille couplings with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes). The reaction is catalyzed by palladium(0) complexes, and the use of electron-rich, bulky phosphine ligands can accelerate the reaction, especially for less reactive halides. acs.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction products. organic-chemistry.org

Coupling PartnerCatalyst / LigandAdditiveSolventTemp (°C)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene110High
Tributyl(vinyl)stannanePd₂(dba)₃ / P(t-Bu)₃-THFRT-60High
(4-Methoxyphenyl)trimethylstannanePdCl₂(PPh₃)₂CuINMP80Moderate-High
Tributyl(2-furyl)stannanePd(OAc)₂ / AsPh₃LiClDMF100Moderate-High

Table 3: Representative Conditions for Stille Coupling. Note: This data is illustrative, based on general procedures for similar aryl bromides, not on specific experimental results for this compound.

The Negishi coupling forms a C-C bond by reacting an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are more reactive than their boron and tin counterparts, often allowing reactions to proceed under milder conditions. organic-chemistry.org

Research Findings: The C-Br bond of this compound is an excellent site for Negishi coupling. The reaction with aryl-, vinyl-, or alkylzinc halides would proceed efficiently in the presence of a palladium catalyst. nih.gov Modern catalysts often employ biarylphosphine ligands that promote the coupling of a wide range of functionalized substrates, including those with steric hindrance. organic-chemistry.org The reaction tolerates numerous functional groups and provides a powerful method for C(sp³)–C(sp²) bond formation when using alkylzinc reagents. nih.gov

Coupling PartnerCatalyst / LigandSolventTemp (°C)Yield (%)
Phenylzinc chloridePd(PPh₃)₄THF65High
Isopropylzinc bromidePd(OAc)₂ / CPhosTHF/TolueneRTHigh
Vinylzinc bromidePdCl₂(dppf)THF50Moderate-High
(4-Cyanophenyl)zinc chloridePd₂(dba)₃ / XPhosDioxane80Moderate-High

Table 4: Representative Conditions for Negishi Coupling. Note: This data is illustrative, based on general procedures for similar aryl bromides, not on specific experimental results for this compound.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org

Research Findings: The Heck reaction of this compound with alkenes such as styrenes, acrylates, or acrylonitriles would lead to the formation of a new C-C bond at the C4 position. The reaction typically requires a palladium(0) catalyst, which can be generated from Pd(OAc)₂, and a base (e.g., Et₃N, K₂CO₃) to neutralize the HX formed during the catalytic cycle. wikipedia.orgorganic-chemistry.org The regioselectivity of the alkene insertion and subsequent β-hydride elimination steps generally favors the formation of the more thermodynamically stable trans-substituted alkene product. organic-chemistry.org Intramolecular versions of the Heck reaction are also powerful tools for constructing cyclic systems. wikipedia.orgyoutube.com

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF100-120High
n-Butyl acrylatePd(OAc)₂NaOAcDMA120High
AcrylonitrilePdCl₂(PPh₃)₂K₂CO₃Acetonitrile80Moderate
CyclohexenePd(OAc)₂ / P(o-tol)₃Ag₂CO₃Toluene110Moderate

Table 5: Representative Conditions for Heck Reactions. Note: This data is illustrative, based on general procedures for similar aryl bromides, not on specific experimental results for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

C-N Cross-Coupling Reactions (e.g., Amination)

C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming carbon-nitrogen bonds. In the case of this compound, the reaction would primarily occur at the aryl C-Br bond, which is more susceptible to oxidative addition by palladium catalysts than the C-F bond. The aliphatic C-Br bond presents a potential competing reaction site, but conditions can typically be optimized to favor amination at the aromatic ring.

The use of specific palladium precatalysts, combined with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and a suitable base (e.g., LiHMDS), is crucial for achieving high yields. nih.gov These catalytic systems are designed to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form the amide, and reductive elimination to yield the N-arylated product and regenerate the catalyst. nih.gov

Challenges in the amination of substrates like 3-halo-2-aminopyridines, which can be analogous to the ortho-fluoro-substituted arene in the target molecule, include potential chelation of the palladium catalyst by adjacent functional groups, which can hinder the reaction. nih.gov However, modern catalytic systems are often robust enough to overcome these issues. The reaction can be performed with a variety of primary and secondary amines, including both alkylamines and anilines, to generate a diverse range of substituted 2-fluoro-4-bromoanilines derivatives. nih.govuva.nl

FactorInfluence on C-N Cross-CouplingResearch Finding
Catalyst System Essential for reaction efficiency. Bulky phosphine ligands (RuPhos, BrettPhos) with Pd precatalysts are effective.The use of specific precatalysts in combination with LiHMDS allows for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines. nih.gov
Substrate The aryl C-Br bond is the primary reaction site over the C-F and aliphatic C-Br bonds.Transition-metal-catalyzed intermolecular C−N cross-coupling reactions have become promising synthetic tools. uva.nl
Amine Scope A wide range of primary and secondary aliphatic and aromatic amines can be used.Iron-catalyzed C-N cross-coupling has been demonstrated with a large number of tetrazoles, azides, and boronic acids. uva.nl

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, offer a valuable alternative to palladium-based methods, particularly for C-N, C-O, and C-S bond formation. For this compound, copper catalysis would selectively functionalize the aryl C-Br bond. Copper catalysts are generally less expensive than palladium and can be effective without the need for complex or costly ligands. mdpi.comorganic-chemistry.org

For example, a copper-catalyzed amination of the aryl bromide can be achieved, providing access to N-aryl and N-alkyl anthranilic acid derivatives from related bromobenzoic acids without the need for protecting groups. nih.gov This chemo- and regioselectivity is a key advantage. nih.gov Similarly, copper(I) has been shown to catalyze the cross-coupling of 1-bromoalkynes with organozinc reagents, highlighting its utility in forming C-C bonds. nih.gov The reaction mechanism typically involves an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the coupling partner and reductive elimination. The use of ligands like diamines can stabilize the copper catalyst and accelerate the reaction. nih.gov

Reaction TypeCatalyst/ReagentsExpected Product with this compound
Amination CuI, Amine, Base (e.g., K2CO3)N-substituted 4-(2-bromoethyl)-3-fluoroaniline
Alkynylation Cu2O, Alkyne, Base (e.g., Cs2CO3)1-(2-bromoethyl)-2-fluoro-4-(alkynyl)benzene
Coupling with Alkylboranes Cu-catalyst, Alkylborane, Base4-Alkyl-1-(2-bromoethyl)-2-fluorobenzene

Site-Selective Functionalization of Polyhalogenated Arenes

The presence of multiple halogen atoms on the aromatic ring of this compound makes site-selective functionalization a significant challenge. bohrium.comescholarship.org The ability to selectively react one halogen over the others is crucial for the efficient synthesis of complex molecules. nih.govacs.org This selectivity is determined by the oxidative addition step in the catalytic cycle of cross-coupling reactions. nih.gov

In polyhalogenated arenes with identical halogens, the inherent electronics and sterics of the substrate often dictate the site of reaction. nih.govacs.org Oxidative addition of a transition metal catalyst, such as palladium, is generally favored at the most electrophilic carbon position, which is influenced by the electronic effects of the substituents. nih.gov

For this compound, the substituents are:

Fluorine (at C-2): Strongly electron-withdrawing via induction, making the adjacent C-Br bond (at C-1, though this position is occupied by the bromoethyl group) and the ortho C-H bond more electron-deficient.

Bromoethyl group (at C-1): Weakly electron-withdrawing.

Bromine (at C-4): Electron-withdrawing via induction and electron-donating via resonance.

The combined electron-withdrawing effects of the fluorine and bromoethyl groups would likely render the C4-Br bond more electron-deficient and thus more susceptible to oxidative addition than a C-Br bond in a less substituted bromobenzene. Steric factors also play a critical role; reactions tend to occur at the less sterically hindered position to minimize interactions in the transition state. nih.govnih.gov In this molecule, the C4-Br position is sterically unencumbered compared to a hypothetical bromine at C-3, for example.

While inherent substrate properties provide a baseline for selectivity, ligands and additives can be used to override or enhance these preferences. nih.govacs.org Bulky ligands can direct the catalyst to the less sterically hindered halogen. nih.gov For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to enable unconventional C4-selectivity in the cross-coupling of 2,4-dichloropyridine. nih.gov

Furthermore, noncovalent interactions between a ligand and the substrate can steer the catalyst to a specific site. acs.org Ligands containing functional groups capable of electrostatic interactions can direct the catalyst to the position that maximizes this favorable interaction. Additives, such as coordinating solvents like DMSO, can also influence selectivity by modulating the catalyst's activity, sometimes suppressing over-functionalization in dihalogenated substrates. nih.gov

The chemoselectivity of cross-coupling reactions on polyhalogenated substrates is heavily dependent on the identity of the halogens. The reactivity of carbon-halogen bonds towards oxidative addition typically follows the order C-I > C-Br > C-Cl > C-F. acs.orgreddit.com This trend is governed by the carbon-halogen bond dissociation energy; the weaker the bond, the more reactive it is. acs.org

In this compound, there are three distinct halogenated sites:

Aryl C-Br (at C-4): This is the most likely site for palladium- or copper-catalyzed cross-coupling reactions due to the favorable reactivity of the C-Br bond compared to the C-F bond. acs.org

Aryl C-F (at C-2): The C-F bond is significantly stronger and generally unreactive under standard cross-coupling conditions, requiring specialized catalysts for activation. researchgate.net

Alkyl C-Br (on the ethyl side chain): This bond's reactivity is context-dependent. While susceptible to nucleophilic substitution, it can also participate in certain cross-coupling reactions, particularly those that proceed via radical pathways or with specific catalysts like copper or nickel. However, in typical palladium-catalyzed aryl cross-couplings, the aryl C-Br bond is more reactive.

Therefore, a selective reaction at the C4-Br position is highly feasible, leaving the C-F and the alkyl C-Br bonds intact for subsequent transformations.

Halogen PositionBond TypeRelative Reactivity in Pd-Catalyzed Cross-CouplingRationale
C-4 Aryl C-BrHighWeaker bond energy compared to C-F; typical site for oxidative addition. acs.org
C-2 Aryl C-FVery LowHigh bond dissociation energy; requires specialized catalysts for activation. researchgate.net
Ethyl Side Chain Alkyl C-BrModerateCan react under specific conditions but is generally less reactive towards Pd(0) oxidative addition than aryl C-Br. More prone to SN2. msu.edu

Organometallic Reagent Formation and Reactivity

This compound possesses two carbon-bromine bonds, one at an sp2-hybridized carbon (aryl bromide) and one at an sp3-hybridized carbon (alkyl bromide). This presents a question of selectivity in the formation of organometallic reagents, such as Grignard or organolithium reagents.

The formation of Grignard reagents involves the reaction of an organic halide with magnesium metal. byjus.comlibretexts.orgchemguide.co.ukwikipedia.org Both alkyl and aryl halides can form Grignard reagents. libretexts.org Generally, the reactivity of halides follows the order I > Br > Cl > F. In the case of this compound, both C-Br bonds are potential sites for reaction with magnesium. The relative reactivity would depend on the specific reaction conditions. It is known that aryl bromides can form Grignard reagents, as can primary alkyl bromides.

Lithium-halogen exchange is a common method for preparing organolithium reagents, typically by reacting an aryl or vinyl halide with an alkyllithium reagent such as n-butyllithium. numberanalytics.comharvard.edu The rate of exchange is generally faster for aryl iodides and bromides than for chlorides, and fluorides are typically unreactive. The exchange rate is also dependent on the hybridization of the carbon, with sp2 carbons reacting faster than sp3 carbons. This suggests that in this compound, a selective lithium-bromine exchange at the aromatic C4 position would be favored over the alkyl C-Br bond. Studies on dihalobenzenes have shown that regioselective metal-halogen exchange can be achieved, often directed by other substituents on the ring. researchgate.netcapes.gov.br The fluorine atom ortho to the bromine may influence the rate and selectivity of this exchange.

The resulting organometallic reagent, for example, 4-(2-bromoethyl)-2-fluorophenyllithium, would be a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. The remaining bromoethyl group could then be further functionalized in a subsequent step.

Table 3: General Reactivity Order for Halogen-Metal Exchange

Halogen Relative Reactivity with n-BuLi
I Fastest
Br Fast
Cl Slow
F Very Slow/Inert

Generation of Organomagnesium (Grignard) Reagents

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. In the case of this compound, the reaction can potentially occur at either the alkyl or the aryl C-Br bond. However, a significant difference in reactivity exists between these two types of halides. libretexts.orgechemi.com

Generally, alkyl halides are more reactive than aryl halides in the formation of Grignard reagents. libretexts.orgyoutube.com The C(sp³)-Br bond is weaker and more susceptible to the radical mechanism of Grignard formation than the stronger C(sp²)-Br bond of the aromatic ring. oregonstate.eduquora.com Therefore, under standard conditions (e.g., using magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran), the reaction is expected to proceed with high selectivity at the bromoethyl side chain. libretexts.org This chemoselective insertion would yield 2-(4-Bromo-2-fluorophenyl)ethylmagnesium bromide.

Formation of the diaryl Grignard reagent, 4-(2-bromoethyl)-2-fluorophenylmagnesium bromide, would likely require more forcing conditions or the use of highly activated magnesium (e.g., Rieke magnesium). The fluorine atom on the aromatic ring exerts an electron-withdrawing inductive effect, which can slightly influence the reactivity of the aryl C-Br bond, but the primary determinant of selectivity remains the difference in hybridization (sp³ vs. sp²).

Table 1: Predicted Selectivity in Grignard Reagent Formation

Site of Reaction Reagent Formed Probable Conditions Relative Reactivity
Alkyl C-Br 2-(4-Bromo-2-fluorophenyl)ethylmagnesium bromide Standard (Mg, THF) Higher
Aryl C-Br 4-(2-Bromoethyl)-2-fluorophenylmagnesium bromide Forcing / Activated Mg Lower

Preparation of Organozinc Halides

Similar to Grignard reagent formation, the preparation of organozinc halides via direct insertion of zinc metal is also highly dependent on the nature of the organic halide. The direct insertion of zinc dust into C-Br bonds often requires activation of the zinc metal and is influenced by the reaction solvent and additives. organic-chemistry.org The presence of lithium chloride (LiCl) has been shown to be particularly effective in accelerating the insertion of zinc into both alkyl and aryl halides and stabilizing the resulting organozinc reagent. organic-chemistry.orgnih.gov

The reactivity trend for zinc insertion generally mirrors that of magnesium, with alkyl bromides reacting more readily than aryl bromides. nih.gov Consequently, the reaction of this compound with activated zinc powder (e.g., in the presence of I₂ or 1,2-dibromoethane (B42909) and LiCl in THF) is expected to selectively form the alkylzinc species, (2-(4-Bromo-2-fluorophenyl)ethyl)zinc bromide. This selectivity allows for the preparation of a functionalized organozinc reagent where the aryl bromide moiety remains intact for subsequent transformations. organic-chemistry.org

Applications in Subsequent Coupling and Addition Reactions

The organometallic reagents derived from this compound are potent nucleophiles and are valuable intermediates for the formation of new carbon-carbon bonds. masterorganicchemistry.com The specific applications depend on which organometallic species is generated.

Reactions of the Alkyl Organometallic Reagent:

Assuming the selective formation of the alkylmagnesium or alkylzinc reagent, these intermediates can participate in a variety of classic organic reactions.

Coupling Reactions: The alkylzinc reagent, (2-(4-Bromo-2-fluorophenyl)ethyl)zinc bromide, is an ideal substrate for palladium- or nickel-catalyzed Negishi coupling reactions. organic-chemistry.orgwikipedia.org This allows for the formation of a new C(sp³)-C(sp²) or C(sp³)-C(sp³) bond by coupling with various aryl, vinyl, or alkyl halides. acs.org Similarly, the Grignard reagent can be used in Kumada coupling reactions, which also utilize palladium or nickel catalysts to couple with aryl or vinyl halides. organic-chemistry.orgwikipedia.orgresearchgate.net These reactions would yield complex molecules while preserving the 4-bromo-2-fluorophenyl core.

Addition Reactions: As strong nucleophiles, both the Grignard and organozinc reagents readily add to electrophilic carbonyl carbons in aldehydes, ketones, and esters. masterorganicchemistry.comdalalinstitute.comyoutube.com These are classic 1,2-addition reactions that, after an acidic workup, result in the formation of secondary or tertiary alcohols. organic-chemistry.org Grignard reagents are known to react rapidly with α,β-unsaturated carbonyl compounds, typically favoring 1,2-addition over conjugate (1,4-) addition. dalalinstitute.comlibretexts.org

Table 2: Predicted Products from Reactions of 2-(4-Bromo-2-fluorophenyl)ethylmagnesium Bromide

Electrophile Reaction Type Product after Workup
Benzaldehyde 1,2-Addition 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-ol
Acetone 1,2-Addition 1-(4-Bromo-2-fluorophenyl)-3-methylbutan-2-ol
Iodobenzene (Pd/Ni cat.) Kumada Coupling 1-(2-Ethylphenyl)-4-bromo-2-fluorobenzene
Carbon Dioxide (CO₂) Carboxylation 3-(4-Bromo-2-fluorophenyl)propanoic acid

Other Significant Transformations

Radical Reactions involving Halogenated Species

The ethyl group attached to the benzene (B151609) ring contains benzylic hydrogens (at the C-1 position of the ethyl chain) which are particularly susceptible to free-radical halogenation. libretexts.org This enhanced reactivity is due to the resonance stabilization of the intermediate benzylic radical. While the target compound is already brominated on the ethyl chain, its synthesis from a precursor like 4-bromo-1-ethyl-2-fluorobenzene (B1322592) would likely involve such a radical reaction.

The reagent of choice for selective benzylic bromination is N-Bromosuccinimide (NBS), often used with a radical initiator like AIBN (azobisisobutyronitrile) or light (hν). libretexts.orgchadsprep.commasterorganicchemistry.com Using NBS provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over competing reactions like electrophilic addition to the aromatic ring. chadsprep.comyoutube.comyoutube.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

Rearrangement Processes

Molecules with a 2-phenylethyl halide structure can, under certain conditions, undergo rearrangement during nucleophilic substitution reactions. oregonstate.edu If the C(sp³)-Br bond were to cleave under Sₙ1-type conditions, the resulting primary carbocation would be highly unstable. However, the adjacent phenyl ring can participate in the reaction, acting as an internal nucleophile. This neighboring group participation can lead to the formation of a bridged intermediate known as a phenonium ion . oregonstate.eduresearchgate.net

Attack by a nucleophile on this phenonium ion can occur at either of the two carbons of the original ethyl bridge. If the nucleophile attacks the carbon that originally bore the leaving group, the original product is formed. If it attacks the other carbon, a rearranged product results. Solvolysis studies on C¹⁴-labeled 2-phenylethyl tosylates have provided definitive proof of this rearrangement, with the extent of rearrangement being highly dependent on the solvent. researchgate.netscispace.com While not specifically documented for this compound, this mechanistic pathway is a plausible side reaction under solvolytic conditions.

Photochemically Initiated Processes

Aromatic halides are known to undergo photolysis upon irradiation with ultraviolet (UV) light. ucla.edu The energy from UV radiation can be sufficient to induce the homolytic cleavage of the carbon-halogen bond. For this compound, the aryl C-Br bond is the most likely site for such a photochemical reaction. researchgate.netacs.org

Photodissociation studies on various bromofluorobenzenes have shown that UV irradiation leads to the cleavage of the C-Br bond, generating a bromine radical and a corresponding aryl radical (a 4-(2-bromoethyl)-2-fluorophenyl radical in this case). researchgate.net The resulting highly reactive aryl radical can then undergo a variety of subsequent reactions, such as abstracting a hydrogen atom from the solvent to form 1-(2-bromoethyl)-3-fluorobenzene, or participating in radical coupling reactions. The efficiency and pathways of these photochemical reactions are influenced by the wavelength of the light and the specific substitution pattern on the aromatic ring. acs.org

Advanced Synthetic Applications of 4 Bromo 1 2 Bromoethyl 2 Fluorobenzene

Building Block in Complex Molecule Synthesis

The presence of both an alkyl bromide and an aryl bromide in 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene, along with a fluorine substituent, makes it a highly valuable precursor in the synthesis of complex organic structures. The differential reactivity of the bromoethyl group (susceptible to nucleophilic substitution) and the aryl bromide (can participate in cross-coupling reactions) allows for sequential and controlled modifications, paving the way for the construction of elaborate molecular frameworks.

While direct examples of the use of this compound in the synthesis of polycyclic and heterocyclic frameworks are not extensively documented in publicly available literature, its structural motifs are found in precursors for such syntheses. Brominated aromatic compounds are frequently employed in the construction of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. ed.ac.uknih.gov For instance, brominated precursors are utilized in coupling reactions to extend aromatic systems and in cyclization reactions to form new rings.

The bromoethyl group of this compound can be used to alkylate nucleophilic substrates, which can then undergo intramolecular cyclization to form heterocyclic rings. A general strategy involves the reaction of the bromoethyl moiety with a nucleophile, followed by an intramolecular reaction involving the aromatic ring to close the cyclic structure. For example, a common method for synthesizing fused heterocycles involves an intramolecular O- or N-arylation. rsc.org

Similarly, the synthesis of benzofuran-based heterocycles often proceeds through intermediates containing a bromo-functionalized aromatic ring. sciepub.com The aryl bromide functionality on the benzene (B151609) ring of this compound can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to build more complex polycyclic systems.

A plausible synthetic route to a heterocyclic framework using this compound could involve the initial substitution of the ethyl bromide with a suitable nucleophile, followed by an intramolecular cyclization reaction. The following table outlines a hypothetical reaction scheme based on known synthetic methodologies for similar compounds.

Reactant A Reactant B Reaction Type Potential Product Class
This compoundPhenolWilliamson Ether SynthesisAryl ether intermediate
Aryl ether intermediatePalladium catalystIntramolecular Heck ReactionDihydrodibenzofuran derivative

The presence of both fluorine and bromine atoms on the aromatic ring of this compound makes it an excellent building block for introducing these specific functionalities into larger molecules. The incorporation of fluorine and bromine can significantly alter the physicochemical and biological properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.comwikipedia.org

Fluorinated and brominated aromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com For example, the 4-bromo-2-fluorophenyl group is a key structural component in many biologically active molecules. By using this compound as a starting material, this important moiety can be readily incorporated into a target molecule through reactions involving either the bromoethyl group or the aryl bromide.

The following table summarizes the types of reactions that can be employed to introduce the fluorinated and brominated phenyl group from this compound into other molecules.

Reactive Site Reaction Type Function Introduced
Bromoethyl groupNucleophilic Substitution2-(4-Bromo-2-fluorophenyl)ethyl
Aryl bromideSuzuki Coupling4-substituted-2-fluorophenylethyl
Aryl bromideSonogashira Coupling4-alkynyl-2-fluorophenylethyl

Precursor for Bioactive Molecules and Advanced Materials

The versatile reactivity of this compound makes it a valuable precursor for a wide range of applications, from the synthesis of life-saving drugs to the development of high-performance materials.

Halogenated organic compounds are of great importance in the pharmaceutical and agrochemical industries due to the profound effect that halogens can have on the biological activity of a molecule. pyglifesciences.com While specific examples of pharmaceuticals or agrochemicals derived directly from this compound are not widely reported, its structural analogs are common intermediates. For instance, 1-(2-bromoethyl)-4-fluorobenzene (B29555) is a known intermediate in the synthesis of various pharmaceutical compounds. Similarly, 4-bromo-2-fluorobenzaldehyde (B134337) is a key intermediate for the synthesis of tyrosine kinase inhibitors and anti-tumor agents. nbinno.com

The 4-bromo-2-fluorophenyl moiety present in the target compound is a key pharmacophore in a number of drug candidates. The bromoethyl side chain provides a convenient handle for attaching this pharmacophore to a larger molecular scaffold through nucleophilic substitution reactions.

In the field of materials science, this compound has the potential to be used in the synthesis of functional polymers and specialty chemicals. The bromoethyl group can act as an initiator for certain types of polymerization or as a site for post-polymerization modification. For example, in Ring-Opening Metathesis Polymerization (ROMP), functional groups can be incorporated into monomers to create polymers with specific properties. nih.gov20.210.105

The presence of bromine and fluorine on the aromatic ring can impart desirable properties to the resulting polymers, such as flame retardancy, thermal stability, and altered electronic properties. The development of functional polymers often relies on the use of monomers that contain reactive handles, such as the bromoethyl group, which can be converted to other functionalities.

Ionic liquids are salts that are liquid at low temperatures, and they have a wide range of applications as solvents, catalysts, and electrolytes. A common method for the synthesis of imidazolium-based ionic liquids is the quaternization of an N-alkylimidazole with an alkyl halide. ewha.ac.krnih.govfrontiersin.orgnih.gov The bromoethyl group in this compound makes it an ideal candidate for this reaction.

By reacting this compound with an N-substituted imidazole, a new imidazolium (B1220033) bromide salt can be synthesized. This salt would be a precursor to a novel ionic liquid, with the properties of the ionic liquid being tunable by changing the anion through a metathesis reaction. nih.govmdpi.com The presence of the fluorinated and brominated aromatic ring on the cation would likely impart unique properties to the resulting ionic liquid.

The following table illustrates the general reaction for the synthesis of an ionic liquid precursor from this compound.

Reactant A Reactant B Product Application
This compound1-Methylimidazole1-(2-(4-Bromo-2-fluorophenyl)ethyl)-3-methylimidazolium bromideIonic Liquid Precursor

Theoretical and Computational Approaches to 4 Bromo 1 2 Bromoethyl 2 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties from first principles. For a polysubstituted benzene (B151609) derivative such as 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene, these calculations can unravel the complex interplay of electronic and steric effects imparted by the fluoro, bromo, and bromoethyl substituents.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

DFT studies on molecules analogous to this compound typically employ hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). researchgate.net Such calculations can accurately predict various molecular properties:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles, providing a precise structural model. For halogenated organic compounds, theoretical bond lengths calculated by DFT have shown good agreement with experimental results from X-ray analysis. nih.gov

Vibrational Frequencies: Calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. The computed frequencies and their corresponding vibrational modes can be correlated with experimental spectral bands. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution within a molecule. These maps illustrate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into intermolecular interactions and the initial stages of a chemical reaction. tci-thaijo.org

The table below summarizes typical parameters and outputs from a DFT study on a related halogenated compound.

ParameterTypical Method/Basis SetPredicted Property
Geometry OptimizationB3LYP/6-311G++(d,p)Bond lengths (e.g., C-Br, C-F, C-C), bond angles, and dihedral angles. nih.gov
Vibrational AnalysisB3LYP/6-311++G(d,p)IR and Raman active vibrational frequencies and intensities. researchgate.net
Electronic PropertiesB3LYP/6-311G++(d,p)Dipole moment, polarizability, and hyperpolarizability.
Reactivity AnalysisB3LYP/6-311G++(d,p)Molecular Electrostatic Potential (MEP), Atomic Charges (Mulliken). researchgate.nettci-thaijo.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com

HOMO: This orbital can be thought of as the valence band for the molecule. Its energy level correlates with the ability to donate an electron (ionization potential). A higher HOMO energy indicates a better electron donor. ossila.com

LUMO: This orbital is analogous to the conduction band. Its energy level relates to the ability to accept an electron (electron affinity). A lower LUMO energy suggests a better electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap implies that the molecule requires less energy to be excited, which is often associated with higher chemical reactivity and lower kinetic stability. mdpi.com DFT calculations are routinely used to compute the energies of these frontier orbitals. For substituted aromatic compounds, the nature and position of substituents significantly influence the HOMO and LUMO energy levels and their spatial distribution.

Studies on structurally similar compounds provide insight into the expected values for this compound. For example, DFT calculations on a series of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives yielded HOMO-LUMO energy gaps that are indicative of high stability. mdpi.com Another study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one calculated a HOMO-LUMO gap of 4.12 eV, suggesting significant electronic stability. nih.gov

The following table presents representative HOMO, LUMO, and energy gap values for related aromatic compounds, calculated using DFT.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one-6.65-2.534.12 nih.gov
4-phenyl-2-bromo-4-chlorophenyl-2-bromobutanoate-6.80-1.615.19 mdpi.com
4-(4-methoxyphenyl)- derivative-6.40-2.134.27 mdpi.com

Mechanistic Probing and Reaction Pathway Elucidation

Theoretical calculations are instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of the reaction pathway.

For this compound, several reaction types could be probed computationally:

Nucleophilic Aromatic Substitution (SNAr): The bromine and fluorine atoms on the benzene ring could potentially be displaced by nucleophiles. DFT calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the leaving group. By comparing the activation energies for substitution at the C1 (fluoro) and C4 (bromo) positions, the regioselectivity of the reaction can be predicted.

Benzyne (B1209423) Formation: The combination of fluoro and bromo substituents ortho to each other on an aromatic ring suggests the potential for benzyne formation. For instance, the reaction of 1-bromo-2-fluorobenzene (B92463) with strong bases or certain metals can lead to a highly reactive benzyne intermediate, which can be trapped by dienes like furan (B31954) in a Diels-Alder reaction. stackexchange.com Computational studies can model the elimination process to form the benzyne and its subsequent cycloaddition, confirming the viability of this pathway.

Side-Chain Reactions: The 2-bromoethyl group is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. Quantum chemical calculations can model the transition states for both pathways, helping to predict whether substitution or elimination would be favored under specific conditions (e.g., choice of base/nucleophile and solvent).

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides predictive power regarding the reactivity and selectivity of this compound. The electronic effects of the substituents play a crucial role. Both fluorine and bromine are electron-withdrawing via induction but electron-donating via resonance.

Electrophilic Aromatic Substitution: The combined directing effects of the substituents determine the position of attack for an incoming electrophile. The fluorine at C2 and bromine at C4 are ortho-, para-directing groups. However, since they are deactivating, reactions would be slower than on benzene. The directing influences must be considered together to predict the most likely site of substitution. The most activating group generally dictates the outcome. masterorganicchemistry.com DFT-calculated MEP maps and atomic charges can pinpoint the most nucleophilic carbon atoms on the ring, which are the most probable sites for electrophilic attack.

Nucleophilic Attack: The electron-withdrawing nature of the halogens makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack than benzene itself. MEP analysis can identify the most electron-poor (electrophilic) carbon atoms, which are typically the carbons bonded to the halogens. tci-thaijo.org Comparing the calculated partial positive charges on C1 (attached to F) and C4 (attached to Br) can help predict which site is more favorable for nucleophilic attack.

Conformational Analysis of the 2-Bromoethyl Side Chain

The flexibility of the 2-bromoethyl side chain means that the molecule can exist in various conformations due to rotation around the C(aryl)–C(α) and C(α)–C(β) single bonds. These different spatial arrangements, or conformers, have different energies, and the molecule will predominantly adopt the most stable, lowest-energy conformation.

Computational methods can be used to perform a systematic conformational analysis. By rotating the dihedral angles and calculating the potential energy for each conformation, a potential energy surface can be generated. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers).

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular architecture of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence for the connectivity of atoms.

¹H NMR: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons and the two methylene (B1212753) groups of the bromoethyl side chain. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Eight distinct signals would be expected, corresponding to the six unique carbons of the benzene (B151609) ring and the two carbons of the ethyl chain. The chemical shifts are influenced by the attached atoms (H, F, Br, C), providing key data for structural assignment. docbrown.info

¹⁹F NMR: The fluorine-19 NMR spectrum is highly specific for the fluorine atom on the benzene ring. It would typically show a single primary signal. The coupling of this fluorine nucleus with neighboring protons (³JFH) provides further confirmation of the substitution pattern on the aromatic ring. spectrabase.com

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹H 7.20 - 7.60 Aromatic Protons (3H, multiplet)
¹H 3.65 - 3.75 -CH₂-Br (2H, triplet)
¹H 3.15 - 3.25 Ar-CH₂- (2H, triplet)
¹³C 157 - 162 (d, ¹JCF) C-F
¹³C 115 - 135 Aromatic Carbons
¹³C 110 - 120 (d, ²JCF) C-Br (Aromatic)
¹³C 30 - 35 -CH₂-Br
¹³C 28 - 33 (d, ³JCF) Ar-CH₂-
¹⁹F -110 to -120 Ar-F

(Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights from the fragmentation patterns of the compound.

Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the compound's exact molecular mass, confirming its elemental formula (C₈H₇Br₂F).

Isotopic Pattern: A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pattern for the molecular ion peak cluster at M, M+2, and M+4 with relative intensities of approximately 1:2:1. youtube.com

Fragmentation Analysis: When subjected to ionization, the molecule breaks apart into smaller, charged fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. Common fragmentation pathways would include the loss of a bromine radical (•Br), cleavage of the bromoethyl side chain, or loss of the entire C₂H₄Br group. nist.govnist.gov

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they separate the compound from a mixture before it enters the mass spectrometer, ensuring that the resulting spectrum is pure. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Predicted Ion Description
280/282/284 [C₈H₇⁷⁹Br₂F]⁺ / [C₈H₇⁷⁹Br⁸¹BrF]⁺ / [C₈H₇⁸¹Br₂F]⁺ Molecular Ion Cluster (M, M+2, M+4)
201/203 [C₈H₇⁷⁹BrF]⁺ / [C₈H₇⁸¹BrF]⁺ Loss of one Bromine atom
173/175 [C₆H₄⁷⁹BrF]⁺ / [C₆H₄⁸¹BrF]⁺ Loss of the ethyl group
109 [C₂H₄Br]⁺ Bromoethyl fragment

(Note: Predicted fragments from electron ionization.)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key structural components. Expected absorption bands include C-H stretching from both the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic ethyl chain (~2850-2960 cm⁻¹), C=C stretching vibrations characteristic of the benzene ring (~1475-1600 cm⁻¹), and strong absorptions corresponding to the C-F (~1200-1270 cm⁻¹) and C-Br (~500-600 cm⁻¹) bonds. nist.gov

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating this compound from starting materials, byproducts, or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be used. The compound would be separated on a non-polar stationary phase (like a C18 column) using a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comlcms.cz Purity is determined by comparing the area of the main peak to the total area of all peaks detected, usually by a UV detector set to a wavelength where the benzene ring absorbs strongly.

Given its likely volatility, Gas Chromatography (GC) is an excellent method for both purity analysis and separation. nist.gov The compound is vaporized and passed through a capillary column (e.g., DB-5 or DB-624) with a carrier gas. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. rsc.org A Flame Ionization Detector (FID) or a mass spectrometer (in GC-MS) can be used for detection and quantification. GC is highly effective for separating isomers and other closely related volatile impurities.

X-ray Crystallography for Solid-State Structure Determination

This technique is indispensable for unequivocally establishing the molecular structure of a compound in its solid state. The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, provide fundamental insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions, including hydrogen bonds and van der Waals forces.

Despite the utility of this technique, a review of scientific literature and structural databases reveals a lack of specific studies focused on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed experimental data on its crystal structure, including unit cell parameters and atomic arrangement, are not available at this time. Such a study would be a novel contribution to the field, providing valuable structural information for this halogenated aromatic compound.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of greener and more sustainable practices. For a compound like 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene, this involves moving away from traditional methods that may use harsh reagents and generate significant waste.

One promising avenue is the exploration of biocatalysis , particularly the use of halogenating enzymes. acs.orgnih.gov Nature has evolved a diverse array of enzymes capable of installing halogen atoms onto organic molecules with high selectivity under mild conditions. researchgate.net Research into flavin-dependent halogenases and non-heme iron halogenases could lead to enzymatic routes for the synthesis of brominated and fluorinated aromatics, reducing the reliance on conventional brominating and fluorinating agents. frontiersin.orgacs.org These enzymatic methods offer the potential for highly regioselective halogenation, minimizing the formation of unwanted isomers and simplifying purification processes. nih.gov

Another area of active research is photocatalysis , which utilizes visible light to drive chemical reactions. nih.goviitj.ac.in Photocatalytic methods for C-H functionalization are emerging as powerful tools for the synthesis of complex molecules. researchgate.net Future research could focus on developing photocatalytic systems for the direct bromination and ethylation of fluorobenzene (B45895) precursors, thereby providing a more atom-economical and energy-efficient synthesis of this compound.

The principles of green chemistry also encourage the use of safer solvents and the reduction of energy consumption. Future synthetic strategies will likely focus on processes that can be conducted in environmentally benign solvents, such as water or supercritical fluids, and at ambient temperatures and pressures.

Exploration of Novel Catalytic Transformations

The two bromine atoms and the fluorine atom on this compound offer multiple sites for further functionalization, making it an ideal substrate for the exploration of novel catalytic transformations.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for forming carbon-carbon bonds. mdpi.comnih.govmdpi.com Future research will likely focus on developing more efficient and versatile palladium catalysts for the selective functionalization of the aryl bromide moiety in the presence of the bromoethyl group. researchgate.netnih.gov This would allow for the introduction of a wide range of substituents, leading to the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.

Copper-catalyzed reactions are also gaining prominence due to the lower cost and toxicity of copper compared to palladium. nih.govrsc.org There is growing interest in copper-catalyzed C-N and C-O bond-forming reactions, which could be applied to this compound to synthesize novel amines, ethers, and other heteroatom-containing compounds. mdpi.comacs.orgresearchgate.net

Furthermore, the field of C-H activation presents exciting opportunities for the direct functionalization of the aromatic ring. acs.orgrsc.org Catalytic systems that can selectively activate the C-H bonds ortho to the fluorine or bromine atoms would provide a powerful tool for introducing new functional groups without the need for pre-functionalized starting materials. researchgate.netmdpi.com This approach is highly atom-economical and aligns with the principles of sustainable chemistry.

Integration into Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better reaction control, and easier scalability. chimia.chkth.se The synthesis of this compound and its subsequent transformations are well-suited for integration into flow chemistry platforms. researchgate.netrsc.org

Microreactors , with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and selectivities. mdpi.com The use of microreactors can also enable the safe handling of hazardous reagents and intermediates.

The combination of flow chemistry with automated synthesis platforms is set to revolutionize chemical research and development. synplechem.comnih.gov Automated systems can perform a large number of reactions in a short period, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.netresearchgate.net By integrating the synthesis of this compound and its derivatives into such automated workflows, researchers can accelerate the discovery of new molecules with desired properties.

Targeted Applications in Drug Discovery and Material Science

The unique combination of bromine and fluorine atoms in this compound makes it an attractive scaffold for the design of new molecules with specific biological activities or material properties.

In drug discovery , the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The bromine atoms, on the other hand, can serve as handles for further chemical modification or can participate in halogen bonding interactions with biological targets. Future research will likely involve the use of this compound as a starting material for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene, and what reaction conditions optimize yield?

  • Methodological Answer : A common synthetic route involves bromination of 4-fluorotoluene derivatives followed by ethyl chain substitution. For example, reacting tert-butyl spiroindoline derivatives with 4-bromo-1-(bromomethyl)-2-fluorobenzene in acetonitrile using potassium carbonate as a base yields intermediates for further functionalization . Key conditions include room-temperature stirring (20°C) and purification via ethyl acetate extraction and magnesium sulfate drying . Alternative methods use toluene or DMF as solvents, with reverse-phase chromatography (C18 columns) for purification .
  • Critical Parameters :
ReagentSolventTemperatureYield
K₂CO₃Acetonitrile20°C~80% (crude)
K 2,2-dimethylpropan-1-olateDMFRT20% (post-purification)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm bromine and fluorine substitution patterns. For example, aromatic protons appear as doublets due to fluorine coupling .
  • LCMS : Used to verify molecular weight (e.g., m/z 588 [M-H]⁻ observed in pharmaceutical intermediates) .
  • HPLC : Retention time analysis (e.g., 1.32 minutes under formic acid/acetonitrile conditions) ensures purity .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Methodological Answer : The bromine and fluorine substituents enable selective cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate synthesis. It serves as a scaffold for agrochemicals and pharmaceuticals, where fluorine enhances metabolic stability and bromine facilitates functionalization . Example applications include antiviral and anticancer agent precursors .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of derivatives, and how can SHELX software address them?

  • Methodological Answer : Crystallographic refinement of halogenated derivatives faces challenges like twinning or weak diffraction. SHELXL (part of the SHELX suite) is optimized for small-molecule refinement, handling high-resolution data and twin correction. For example, SHELXL’s restraints improve convergence in disordered bromine/fluorine positions .
  • Workflow :

Data collection (e.g., synchrotron sources for heavy atoms).

Structure solution via SHELXD (direct methods).

Refinement in SHELXL with anisotropic displacement parameters .

Q. How do competing reaction pathways affect the synthesis of derivatives, and how can they be mitigated?

  • Methodological Answer : Competing alkylation vs. elimination pathways are common due to the reactive bromoethyl group. Kinetic control (low temperature, polar aprotic solvents like DMF) favors alkylation, while thermodynamic conditions (higher temperature, non-polar solvents) may drive elimination. Monitoring via TLC or in-situ IR spectroscopy helps optimize conditions .
  • Case Study :
    In a reaction with tert-butyl spiroindoline, excess K₂CO₃ (2 eq.) suppressed elimination, achieving >80% alkylation yield .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. For example, the LUMO energy of the bromine atom (-1.8 eV) indicates susceptibility to Pd-catalyzed coupling. Molecular docking studies further assess interactions with biological targets (e.g., kinase inhibitors) .

Data Contradictions and Resolution

Q. How can discrepancies in reported melting points or solubility be resolved?

  • Methodological Answer : Variations in purity (e.g., 95% vs. >97% GC) or polymorphic forms explain discrepancies. Recrystallization (e.g., ethyl acetate/hexane) standardizes samples. Cross-referencing CAS registry data (e.g., CAS 76283-09-5 vs. 332-42-3 ) ensures compound identity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.